molecular formula C13H12N4O2 B11154601 5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine

5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B11154601
M. Wt: 256.26 g/mol
InChI Key: YEOXVNYWCQNQAK-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and other fields. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a 3,4-dimethoxyphenyl group attached at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by cyclization with amidines. For example, the reaction of 2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization can yield the desired triazolopyrimidine derivatives .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using environmentally friendly and cost-effective methods. One such method involves the use of dicationic molten salts as catalysts, which can facilitate the reaction under solvent-free conditions or in green solvents like ethanol. This approach not only improves the yield but also reduces the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazonoyl chlorides, aldehydes, and ketones. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and minimal side reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chlorides can yield various substituted triazolopyrimidine derivatives, which may exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression . The compound’s ability to bind to these targets and modulate their activity is believed to underlie its biological effects.

Comparison with Similar Compounds

5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine can be compared with other similar compounds, such as 1,2,4-triazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share a similar core structure but differ in their substituents and biological activities . For example, 1,2,4-triazolo[1,5-a]pyrimidines have been studied for their potential as anticancer and antimicrobial agents, while pyrazolo[3,4-d]pyrimidines have shown promise as kinase inhibitors and anti-inflammatory agents .

List of Similar Compounds

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C13H12N4O2/c1-18-11-4-3-9(7-12(11)19-2)10-5-6-14-13-16-15-8-17(10)13/h3-8H,1-2H3

InChI Key

YEOXVNYWCQNQAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=NN=CN23)OC

Origin of Product

United States

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